1,5-Dimethylnaphthalene

Description

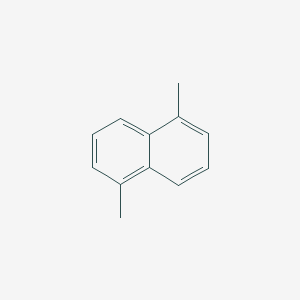

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDBCEWUYXVGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060351 | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

571-61-9 | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60CM3233U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,5-Dimethylnaphthalene CAS number and properties

An In-depth Technical Guide to 1,5-Dimethylnaphthalene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, safety and handling protocols, and known applications. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification

Chemical Name: this compound[1][2][3][4] Synonyms: Naphthalene, 1,5-dimethyl-; 1,5-DMN[1][2] CAS Number: 571-61-9[1][3][4][5][6][7][8] Molecular Formula: C₁₂H₁₂[1][2][3][4][5][6] Molecular Weight: 156.22 g/mol [1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a white crystalline solid under standard conditions.[2][9]

| Property | Value | Source |

| Melting Point | 77-82 °C | [6][7] |

| 78-82 °C | [8][9] | |

| 82.00 °C | [10] | |

| 79.5-83.5 °C | [4] | |

| Boiling Point | 265-266 °C | [6][7][8][9] |

| 265.00 °C | [10] | |

| Density | 1.0464 g/cm³ (estimate) | [6] |

| 1.0060 g/cm³ | [11] | |

| Vapor Pressure | 0.015 mmHg @ 25 °C (est) | [10] |

| 0.0084 mmHg | [2] | |

| 0.0149 mmHg @ 25°C | [6] | |

| Flash Point | 233.00 °F (111.40 °C) (est) | [10] |

| logP (o/w) | 4.380 | [10] |

| Appearance | White crystalline solid | [2][9] |

| White crystalline powder (est) | [10] | |

| Crystals or powder or crystalline powder or flakes | [4] |

Solubility

This compound is generally insoluble in water but soluble in alcohol.[10][11] Its low water solubility is attributed to its hydrophobic nature.[11]

| Solvent | Solubility | Source |

| Water | 2.74 mg/L @ 25 °C (experimental) | [10] |

| Insoluble | [11] | |

| Alcohol | Soluble | [10] |

| Organic Solvents | Slightly soluble in nonpolar or low polarity solvents | [11] |

Safety and Hazards

This compound is classified as an irritant.[2] The GHS classification indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[2][12]

GHS Hazard Information: [2]

| Code | Description | Class |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

Precautionary Statements: [12]

| Code | Description |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Handling and Storage:

-

Ensure adequate ventilation and prevent dust dispersion.[12]

-

Wear appropriate personal protective equipment, including gloves and safety goggles.[9][12]

-

Store in a dry, cool, and well-ventilated place with tightly closed containers.[9]

First-Aid Measures: [12]

-

Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.

-

Ingestion: Rinse mouth and seek medical advice.

Experimental Protocols

Purification Method

A common method for the purification of this compound is crystallization.[7]

Protocol:

-

Dissolve the crude this compound in 85% aqueous ethanol.

-

Allow the solution to cool, inducing crystallization of the purified compound.

-

Collect the crystals by filtration.

-

Dry the crystals to remove residual solvent.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 100 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 99% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. This compound | 571-61-9 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

- 10. 1,5-dimethyl naphthalene, 571-61-9 [thegoodscentscompany.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 1,5-Dimethylnaphthalene Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,5-Dimethylnaphthalene crystals. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and analytical purposes. This document presents quantitative data in structured tables, details the experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₁₂.[1][2][3][4] It presents as a white crystalline solid at room temperature.[2][3][5] This compound is of interest in various fields of chemical research and is used in studies such as the development of structure-based QSAR models for cytochrome P450 2A6 inhibitors.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₂H₁₂ | [1][2][3][4] | |

| Molecular Weight | 156.22 | g/mol | [1][4] |

| Appearance | White crystalline powder/solid | [2][3][5][6] | |

| Melting Point | 77 - 83.5 | °C | A range of 77-82°C is commonly cited.[1][7] Thermo Fisher Scientific specifies a range of 79.5-83.5°C.[2][5] |

| Boiling Point | 265 - 266 | °C | at 760 mmHg.[1][6][7] |

| Density (X-ray) | 1.145 | g/cm³ | Calculated from crystal structure data.[8] |

| Vapor Pressure | 0.015 | mmHg | at 25 °C (estimated).[6] Another source indicates 0.0084 mmHg.[3] |

| Water Solubility | 2.74 | mg/L | at 25 °C (experimental).[1][6] |

| logP (o/w) | 4.380 | Octanol-water partition coefficient.[6] | |

| Flash Point | 111.4 | °C | (Tag Closed Cup, estimated).[6] |

Solubility Profile

This compound is generally considered insoluble in water due to its nonpolar, hydrophobic hydrocarbon structure.[6][9] It is soluble in alcohol and other nonpolar or low-polarity organic solvents.[6][9] A common method for purification involves crystallization from 85% aqueous ethanol.

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The study aimed to ascertain if steric hindrance from the methyl groups caused distortion in the naphthalene (B1677914) ring system.[8]

The key findings from the crystallographic analysis are:

-

The C-C bond distances within the naphthalene nucleus do not show significant deviation from those in unsubstituted naphthalene.[8]

-

Slight differences in bond angles were observed, but the overall molecular distortion is minimal.[8]

-

The analysis of hydrogen atom positions indicated that the methyl groups do not rotate freely.[8]

The crystals are monoclinic with the following unit cell dimensions:

-

a = 6.18 Å

-

b = 8.91 Å

-

c = 16.77 Å

-

β = 101.4°

The space group was identified as P2₁/c, with four molecules per unit cell.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | In CDCl₃, characteristic signals are observed for the aromatic protons and the methyl protons. The methyl protons (D) appear as a singlet around δ 2.6-2.7 ppm. The aromatic protons (A, B, C) show multiplets in the range of δ 7.2-7.9 ppm.[10] |

| ¹³C NMR | In Chloroform-d, distinct signals are present for the different carbon atoms in the molecule. |

| Infrared (IR) | The IR spectrum, often obtained from a KBr pellet, shows characteristic bands for aromatic C-H stretching and bending, as well as C-C stretching vibrations within the naphthalene ring.[3] |

| UV-Vis | As an aromatic hydrocarbon, this compound exhibits strong absorbance in the UV region, which is useful for quantitative analysis.[11][12] |

| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[11][13] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[1][14][15]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed bottom, to a height of about 2-3 mm.[1][14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[1]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[14]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[14] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[1]

Solubility Determination

Solubility is assessed by observing the dissolution of a specific amount of solute in a given volume of solvent.

Methodology:

-

Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[7]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water or an organic solvent) is added in small portions.[7]

-

Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[7]

-

Observation: The mixture is observed to determine if a homogeneous solution forms. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[16] For quantitative analysis, the shake-flask method followed by chromatographic analysis of the saturated solution can be employed.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. aai.solutions [aai.solutions]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to 1,5-Dimethylnaphthalene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylnaphthalene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. As a member of the dimethylnaphthalene (DMN) isomer group, it is of significant interest in chemical synthesis and materials science. Dimethylnaphthalenes are notably used as precursors for naphthalene (B1677914) dicarboxylic acids, which are monomers for high-performance polymers like poly(ethylene naphthalate) (PEN). This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical protocols for this compound, tailored for a scientific audience.

Molecular and Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [1][2][3] |

| Melting Point | 78-82 °C | [4] |

| Boiling Point | 265-266 °C | [4] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 571-61-9 | [2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below. These protocols are compiled from established chemical literature and patents.

Synthesis of this compound

A common multistep synthesis for producing specific dimethylnaphthalene isomers involves the reaction of a xylene isomer with butadiene, followed by cyclization and dehydrogenation.[5]

Step 1: Formation of Alkenylbenzene

This step involves the reaction of ortho-xylene with butadiene.

-

Reactants: Ortho-xylene, butadiene.

-

Catalyst: An alkali metal compound, such as butyl lithium, can be used.

-

Procedure:

-

In a suitable reactor, charge the ortho-xylene and the catalyst.

-

Introduce butadiene gas into the reactor. The molar ratio of butadiene to xylene can be varied to optimize the yield.

-

The reaction is typically carried out at an elevated temperature, for instance, around 170°C.

-

The reaction mixture, containing the resulting alkenylbenzene (a pentenyl-o-xylene), is then carried forward to the next step.

-

Step 2: Cyclization to Dimethyltetralin

The alkenylbenzene is cyclized to form dimethyltetralins.

-

Catalyst: An acid catalyst is used for this step. Examples include solid phosphoric acid, acidic ion-exchange resins, or zeolites.

-

Procedure:

-

The alkenylbenzene from the previous step is passed over the acid catalyst bed.

-

The reaction temperature is maintained in a range of approximately 70-140°C.

-

The product of this step is a mixture of dimethyltetralin isomers, including 1,5-dimethyltetralin.

-

Step 3: Dehydrogenation to Dimethylnaphthalene

The dimethyltetralin mixture is dehydrogenated to form the corresponding dimethylnaphthalenes.

-

Catalyst: A dehydrogenation catalyst, such as platinum on carbon (Pt/C) or other supported metal catalysts, is used.

-

Procedure:

-

The dimethyltetralin mixture is vaporized and passed over the heated catalyst bed.

-

The reaction is performed at a temperature in the range of about 200°C to 500°C and a pressure of approximately 1.0 to 20.0 atmospheres.[5]

-

The resulting product is a mixture of dimethylnaphthalene isomers, including this compound.

-

Purification by Crystallization

Separating the various dimethylnaphthalene isomers is often achieved through crystallization, taking advantage of differences in their melting points and solubilities in specific solvents.

-

Solvents: A mixture of methanol (B129727) and acetone (B3395972) (e.g., 60:40 wt%) has been shown to be effective for the purification of DMN isomers.[6]

-

Procedure:

-

Dissolve the crude mixture of dimethylnaphthalene isomers in the chosen solvent at an elevated temperature to ensure complete dissolution.

-

Gradually cool the solution to induce crystallization. The cooling rate can be controlled (e.g., 0.5 to 1°C/min) to promote the formation of pure crystals.[7]

-

The different isomers will crystallize at different temperatures. 2,6-Dimethylnaphthalene (B47086), for example, can be selectively crystallized from a mixture.[6]

-

The crystals are then separated from the mother liquor by filtration.

-

The process can be repeated with the mother liquor or the crystals to improve purity and yield.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of components in a mixture, making it ideal for analyzing the isomeric purity of dimethylnaphthalene samples.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for separating aromatic hydrocarbons, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 1 minute.

-

Ramp: Increase the temperature at a rate of, for example, 12°C/min to 210°C, then at 8°C/min to the final temperature.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode to identify all components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of specific isomers. The molecular ion for this compound is m/z 156.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound by analyzing the chemical shifts and coupling constants of the protons.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Procedure:

-

Dissolve a small amount of the purified this compound in the NMR solvent.

-

Acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts: The spectrum will show characteristic signals for the aromatic protons and the methyl protons. The exact chemical shifts can be compared with literature values for confirmation. For this compound in CDCl₃, typical shifts are observed for the aromatic protons in the range of 7.3-7.9 ppm and for the methyl protons around 2.7 ppm.[8]

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study, a common application in drug development where understanding the properties of molecules like this compound can be crucial.

Caption: A generalized workflow for developing and applying a Quantitative Structure-Activity Relationship (QSAR) model.

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdi-bi.com [tdi-bi.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]

- 8. This compound(571-61-9) 1H NMR [m.chemicalbook.com]

Solubility of 1,5-Dimethylnaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,5-dimethylnaphthalene in various organic solvents. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this guide also presents established experimental protocols for determining the solubility of polycyclic aromatic hydrocarbons (PAHs), which can be readily adapted for this compound.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) backbone with two methyl group substituents. Its hydrophobic nature dictates its general insolubility in water and slight solubility in nonpolar organic solvents[1]. The principle of "like dissolves like" is central to understanding its solubility profile; it is expected to be more soluble in solvents with similar nonpolar characteristics, such as benzene, toluene, and xylene[1]. While some sources indicate solubility in alcohol, precise quantitative data remains scarce[2].

Quantitative Solubility Data

A thorough review of scientific literature and databases did not yield a comprehensive set of quantitative solubility data for this compound in a range of organic solvents at various temperatures. This highlights a significant data gap for this specific isomer. For context, studies on similar compounds, such as 2,6-dimethylnaphthalene, have shown that solubility in alcohols increases with the decreasing polarity of the alcohol (i.e., from methanol (B129727) to heptanol) and with increasing temperature[3][4]. It is reasonable to hypothesize that this compound would exhibit a similar trend.

To address this data gap, this guide provides detailed experimental methodologies that can be employed to determine the solubility of this compound in a laboratory setting.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of solid organic compounds, like this compound, in organic solvents.

Static Equilibrium Method Coupled with Gravimetric Analysis

The static equilibrium method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[5] It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the desired organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, and preliminary studies should be conducted to determine the optimal equilibration time[6].

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a syringe filter (e.g., PTFE for organic solvents) or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis (Gravimetric):

-

A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker).

-

The solvent is evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

The container with the solid residue is then dried to a constant weight in an oven at a temperature below the melting point of this compound.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight.

-

-

Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, moles of solute per liter of solution, or mole fraction.

Caption: Experimental workflow for the static equilibrium method with gravimetric analysis.

Static Equilibrium Method Coupled with UV/Vis Spectrophotometry

This method is similar to the gravimetric method in its sample preparation and equilibration steps but utilizes UV/Vis spectrophotometry for the analysis of the solute concentration. This can be particularly useful for aromatic compounds like this compound, which exhibit strong UV absorbance.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The UV absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Preparation and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

-

Phase Separation: Follow step 3 as described in the gravimetric method.

-

Analysis (UV/Vis):

-

The clear, saturated filtrate is carefully diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured using a UV/Vis spectrophotometer at the predetermined λmax.

-

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then used to calculate the concentration of the original saturated solution, taking into account the dilution factor.

Caption: Workflow for solubility determination using UV/Vis spectrophotometry.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is an important consideration for processes such as crystallization and purification.

-

Solvent Polarity: As a nonpolar molecule, this compound will exhibit higher solubility in nonpolar solvents. The polarity of the solvent will play a crucial role in the extent of dissolution.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate determinations.

Conclusion

References

Spectroscopic Profile of 1,5-Dimethylnaphthalene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectral data for 1,5-Dimethylnaphthalene (CAS No: 571-61-9, Molecular Formula: C₁₂H₁₂), a polycyclic aromatic hydrocarbon (PAH).[1] The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectral data, experimental protocols for data acquisition, and a logical workflow for compound identification.

Quantitative Spectral Data

The following tables summarize the key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (ppm) | Assignment |

| 7.88 | H-4, H-8 |

| 7.40 | H-3, H-7 |

| 7.33 | H-2, H-6 |

| 2.70 | Methyl Protons (-CH₃) |

Data compiled from various sources.[2]

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (ppm) | Assignment |

| 133.9 | C-4a, C-8a |

| 132.0 | C-1, C-5 |

| 126.1 | C-4, C-8 |

| 125.4 | C-2, C-6 |

| 122.2 | C-3, C-7 |

| 19.3 | Methyl Carbons (-CH₃) |

Data compiled from various sources.[3][4][5]

Table 3: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 80 | [M-CH₃]⁺ |

| 155 | 25 | [M-H]⁺ |

| 115 | 15 | [M-C₃H₅]⁺ |

Data sourced from the NIST WebBook.[6][7]

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch[8] |

| 2950-2850 | Medium | -CH₃ Stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C Ring Stretch[8][9] |

| 1500-1400 | Medium-Strong | Aromatic C=C Ring Stretch[8][9] |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending[8] |

Characteristic absorption regions for substituted naphthalenes.[10][11]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Solvent: Not specified in source

| Wavelength (λmax, nm) |

| 228 |

| 280 |

| 291 |

| 310 |

| 324 |

Data sourced from the NIST WebBook.[12]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[14]

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition :

-

The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[2]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile compounds like PAHs.

-

Sample Preparation :

-

Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[16]

-

Prepare a series of standard solutions at known concentrations for calibration and quantification.[16]

-

-

Instrumentation and Data Acquisition :

-

Gas Chromatograph (GC) : Use a capillary column suitable for PAH analysis (e.g., a nonpolar or semi-polar column).

-

GC Conditions : Set the injector temperature to around 280°C. The column temperature program should start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 310°C) to ensure separation of components. Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[16]

-

Mass Spectrometer (MS) : The MS is typically operated in Electron Ionization (EI) mode at 70 eV. Set the ion source and transfer line temperatures to approximately 280°C. Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.[16]

-

Infrared (IR) Spectroscopy

This method identifies the functional groups within the molecule.

-

Sample Preparation :

-

For solid samples, the KBr pellet technique is common.[17] Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.[18]

-

-

Instrumentation and Data Acquisition :

-

Place the KBr pellet or position the ATR anvil in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique provides information on the electronic transitions within the aromatic system.

-

Sample Preparation :

-

Accurately prepare a dilute solution of this compound in a UV-transparent solvent, such as heptane (B126788) or ethanol. The concentration should be chosen to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrumentation and Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

First, record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm for PAHs). The instrument will automatically subtract the solvent baseline.[19]

-

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of spectroscopic techniques.

Caption: Workflow for compound identification using multiple spectroscopic techniques.

References

- 1. scbt.com [scbt.com]

- 2. This compound(571-61-9) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(571-61-9) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Naphthalene, 1,5-dimethyl- [webbook.nist.gov]

- 7. Naphthalene, 1,5-dimethyl- [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. This compound(571-61-9) IR Spectrum [chemicalbook.com]

- 11. Naphthalene, 1,5-dimethyl- [webbook.nist.gov]

- 12. Naphthalene, 1,5-dimethyl- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. web.mit.edu [web.mit.edu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. Rapid Screening of 22 Polycyclic Aromatic Hydrocarbons Residues in Vegetable Oils by Gas Chromatography-Electrostatic Field Orbitrap High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. amherst.edu [amherst.edu]

- 19. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of 1,5-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl group substituents at the C1 and C5 positions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral data. It also details experimental protocols for its synthesis, characterization, and isomerization, which are critical processes in industrial applications, particularly in the production of other dimethylnaphthalene isomers.

Chemical Structure and Identification

This compound consists of two fused benzene (B151609) rings with methyl groups attached to the alpha positions of each ring system. Its chemical identity is well-established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₂H₁₂[1] |

| Molecular Weight | 156.22 g/mol [1] |

| CAS Number | 571-61-9[1] |

| SMILES | CC1=CC=CC2=C1C=CC=C2C |

| InChI Key | SDDBCEWUYXVGCQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | White crystalline solid[1] |

| Melting Point | 78-82 °C[2] |

| Boiling Point | 265-266 °C[2] |

| Vapor Pressure | 0.0084 mmHg |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals for the aromatic protons and the methyl protons. The methyl protons usually appear as a singlet, while the aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the methyl carbons and the aromatic carbons.

| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) |

| Aromatic Protons | 7.25 - 7.88 |

| Methyl Protons | ~2.6 - 2.7 |

| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) |

| Aromatic Carbons | 124.08 - 134.21 |

| Methyl Carbons | ~19.32 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound. In the mass spectrum, the molecular ion peak (M⁺) is observed at m/z 156, corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information.

| Mass Spectrometry (Electron Ionization) | m/z |

| Molecular Ion (M⁺) | 156 |

| Major Fragment Ions | 141, 115 |

Synthesis and Isomerization

The synthesis of specific dimethylnaphthalene isomers like 1,5-DMN is often part of a multi-step process that can also be designed to produce other isomers, such as the industrially significant 2,6-dimethylnaphthalene. A common route involves the formation of a dimethyltetralin intermediate followed by dehydrogenation.

Experimental Protocols

A general procedure for the synthesis of dimethyltetralins involves the reaction of an appropriate xylene isomer with butadiene to form an alkenylbenzene, followed by cyclization.

-

Reaction of o-Xylene and Butadiene: In a suitable reactor, o-xylene is reacted with butadiene in the presence of a catalyst (e.g., a strong acid or a metal complex) to form the corresponding alkenylbenzene. Reaction conditions such as temperature and pressure are optimized to maximize the yield of the desired product.

-

Cyclization: The resulting alkenylbenzene is then subjected to an intramolecular Friedel-Crafts-type cyclization reaction, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst, to form 1,5-dimethyltetralin (B1199045). The reaction mixture is heated, and the product is isolated by extraction and purified by distillation.

The synthesized 1,5-dimethyltetralin is dehydrogenated to form this compound.

-

Catalytic Dehydrogenation: 1,5-Dimethyltetralin is passed over a dehydrogenation catalyst (e.g., palladium on carbon, Pt/Al₂O₃) at elevated temperatures (typically 300-500°C).[3]

-

Product Isolation: The product stream is cooled, and the this compound is separated from the unreacted starting material and byproducts by distillation or crystallization.

This compound can be isomerized to other dimethylnaphthalene isomers, which is a process of significant industrial interest.

-

Catalytic Isomerization: this compound is passed over a zeolite catalyst (e.g., H-BEA) in a fixed-bed reactor at a temperature range of 200-400°C.[4][5]

-

Product Analysis: The resulting isomer mixture is analyzed by gas chromatography to determine the composition.

-

Separation: The desired isomer (e.g., 2,6-dimethylnaphthalene) is separated from the mixture, often through fractional crystallization.[4]

Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: The retention time and mass spectrum of the sample are compared to a reference standard of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns to deduce the connectivity of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

This will provide a single peak for each unique carbon atom in the molecule.

-

-

Data Analysis: The chemical shifts and coupling constants are compared with known values for this compound to confirm the structure.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological signaling pathways directly involving this compound. Research has been conducted on the broader class of naphthalene derivatives, some of which exhibit anti-inflammatory or other biological activities.[6] However, the specific role and mechanism of action of this compound in biological systems remain an area for further investigation.

Conclusion

This technical guide provides a detailed overview of the core structural and chemical aspects of this compound. The summarized data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. The provided workflows for synthesis, isomerization, and analysis are intended to facilitate a deeper understanding and practical application of this important polycyclic aromatic hydrocarbon.

References

- 1. This compound | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. journal.bcrec.id [journal.bcrec.id]

- 6. researchgate.net [researchgate.net]

1,5-Dimethylnaphthalene: A Technical Health and Safety Whitepaper for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Executive Summary

1,5-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) utilized in chemical synthesis and research. While comprehensive toxicological data for this specific isomer is limited, information from safety data sheets and studies on related dimethylnaphthalene isomers indicates that it should be handled with care. This technical guide provides a consolidated overview of the known health and safety information for this compound, including its physical and chemical properties, hazard identification, safe handling procedures, and first aid measures. All quantitative data is presented in structured tables, and a generalized experimental workflow for toxicological assessment is provided.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Number | 571-61-9 | [1][3] |

| Appearance | White crystalline solid/powder | [1][4][5] |

| Melting Point | 78 - 82 °C | [3][5][6] |

| Boiling Point | 265 - 266 °C | [3][5][6] |

| Flash Point | 111.4 °C (233.0 °F) (Closed Cup, est.) | [4] |

| Vapor Pressure | 0.0084 mmHg at 25 °C | [1] |

| Water Solubility | 2.74 mg/L at 25 °C (experimental) | [4] |

| logP (Octanol/Water Partition Coefficient) | 4.380 | [4] |

Hazard Identification and Classification

According to aggregated GHS data, this compound is classified as an irritant.[1][7] The hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | H335 |

It is important to note that some reports indicate that this chemical does not meet GHS hazard criteria.[1] However, due to the irritating nature reported in the majority of notifications, appropriate personal protective equipment should be used.

Toxicological Information

Metabolism

Specific metabolism studies on this compound were not found. However, research on other dimethylnaphthalene isomers, such as 1,2- and 1,6-dimethylnaphthalene (B47092), indicates that metabolism in rats primarily involves oxidation of both the methyl groups and the aromatic nucleus.[8] Metabolites are rapidly absorbed and excreted in urine and feces.[8] For 1,6-dimethylnaphthalene, identified urinary metabolites include hydroxymethyl- and methyl-hydroxynaphthalenes, naphthoic acids, and thionaphthalene derivatives.[9] It is plausible that this compound follows a similar metabolic pathway.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for chemical safety testing. A generalized workflow for assessing the irritation and mutagenicity potential of a chemical like this compound is outlined below.

Skin Irritation Assessment (Based on OECD Guideline 404)

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and non-irritating tape.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch and any residual test substance are removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.

Eye Irritation Assessment (Based on OECD Guideline 405)

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure:

-

A single dose of 0.1 mL of a liquid or 0.1 g of a solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point.

In Vitro Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

-

Procedure:

-

The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

-

In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

-

-

Observation: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.[8]

Handling

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Store away from strong oxidizing agents.[8]

First Aid Measures

A summary of first aid procedures is provided in Table 3.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [10][11] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [7][8][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present. Seek medical attention. | [7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [8][11] |

Fire and Explosion Hazard Data

-

Flammability: Combustible solid.

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[8][11]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8]

-

Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Ecological Information

Data on the ecological effects of this compound is scarce. However, a safety data sheet for the related isomer 1,4-Dimethylnaphthalene indicates that it is very toxic to aquatic life and harmful to aquatic life with long-lasting effects.[12] Given the structural similarity, this compound should be prevented from entering the environment.

Visualizations

Generalized Toxicological Assessment Workflow

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance like this compound, based on the experimental protocols described.

Caption: Generalized workflow for toxicological assessment.

Postulated Metabolic Pathway

Based on the metabolism of related dimethylnaphthalenes, the following diagram illustrates a postulated metabolic pathway for this compound. This is a hypothetical pathway and requires experimental verification.

Caption: Postulated metabolic pathway for this compound.

References

- 1. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition and metabolism of 1,6-dimethylnaphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Frontiers | Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways [frontiersin.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Discovery and Historical Synthesis of 1,5-Dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylnaphthalene (1,5-DMN), a polycyclic aromatic hydrocarbon (PAH), has garnered significant interest primarily as a crucial intermediate in the industrial synthesis of 2,6-dimethylnaphthalene, a monomer for high-performance polymers. While its modern applications are well-documented, the foundational history of its discovery and the evolution of its synthesis have been less comprehensively compiled. This technical guide provides an in-depth exploration of the discovery and historical preparation of this compound, presenting key quantitative data, detailed early experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Early Synthesis and Discovery

The first definitive synthesis of this compound can be traced back to 1933, in a paper by A. R. Anderson and W. F. Short published in the Journal of the Chemical Society. Their work, focused on the preparation of chloromethylnaphthalenes, incidentally provided a clear and reproducible method for obtaining 1,5-DMN. This synthesis represented a significant step in the characterization of the ten possible dimethylnaphthalene isomers.

Prior to this, the isolation of specific dimethylnaphthalene isomers from complex mixtures like coal tar was a formidable challenge. While it was known that dimethylnaphthalenes were components of coal tar distillates, the separation of individual isomers was often incomplete and their structures unconfirmed. The work of Anderson and Short, therefore, stands as a landmark in the specific synthesis and characterization of this compound.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below. The data is sourced from a combination of historical and contemporary chemical literature, illustrating the consistency of measurements over time.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 571-61-9 | [1] |

| Melting Point | 81-82 °C | [1] |

| Boiling Point | 265 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and benzene | [1] |

Historical Experimental Protocols

Anderson and Short's Synthesis (1933)

The 1933 synthesis of this compound by Anderson and Short involved a two-step process starting from 1-chloromethylnaphthalene. The protocol, as described in their seminal paper, is detailed below.[2]

Step 1: Synthesis of 1,5-Di(chloromethyl)naphthalene

-

Reactants: 1-Chloromethylnaphthalene, paraformaldehyde, hydrogen chloride, and zinc chloride.

-

Procedure: A mixture of 1-chloromethylnaphthalene, paraformaldehyde, and zinc chloride in a suitable solvent was treated with a stream of dry hydrogen chloride gas.

-

Reaction: The chloromethylation of 1-chloromethylnaphthalene occurs, leading to the formation of a mixture of di(chloromethyl)naphthalene isomers, including the desired 1,5-isomer.

-

Work-up: The reaction mixture was worked up to isolate the di(chloromethyl)naphthalene fraction.

Step 2: Reduction to this compound

-

Reactant: 1,5-Di(chloromethyl)naphthalene fraction from Step 1.

-

Reducing Agent: The specific reducing agent used was not explicitly detailed in the readily available abstracts but was likely a common method of the era, such as catalytic hydrogenation or reduction with a metal and acid.

-

Procedure: The isolated 1,5-di(chloromethyl)naphthalene was subjected to reduction conditions to convert the chloromethyl groups to methyl groups.

-

Purification: The resulting this compound was purified by recrystallization.

The following diagram illustrates the logical workflow of the Anderson and Short synthesis.

Modern Industrial Synthesis: The Alkenylation Process

While the Anderson and Short synthesis was pivotal for the initial characterization of this compound, modern industrial production is driven by the demand for 2,6-dimethylnaphthalene. The "alkenylation process" is a prominent route where 1,5-DMN is a key intermediate.

This process typically involves the following stages:

-

Alkenylation: o-Xylene is reacted with butadiene in the presence of a catalyst to form 5-(ortho-tolyl)pent-2-ene.

-

Cyclization: The resulting 5-(ortho-tolyl)pent-2-ene is then cyclized to produce 1,5-dimethyltetralin.

-

Dehydrogenation: 1,5-Dimethyltetralin is dehydrogenated to yield this compound.

-

Isomerization: Finally, this compound is isomerized to the desired 2,6-dimethylnaphthalene.

The signaling pathway for this industrial process is visualized below.

Isolation from Coal Tar

Dimethylnaphthalenes are known constituents of the creosote (B1164894) oil and anthracene (B1667546) oil fractions obtained from the fractional distillation of coal tar.[3] Historically, the separation of individual isomers from these complex mixtures was a significant challenge due to their similar boiling points. Early methods relied on repeated fractional distillations and crystallizations.

The typical boiling range for the dimethylnaphthalene fraction from coal tar is approximately 260-265 °C. The isolation of a pure fraction of this compound from this mixture would have required highly efficient distillation columns and subsequent purification steps, such as fractional crystallization, likely making it a laborious and low-yield process in the early 20th century.

Conclusion

The discovery and synthesis of this compound have evolved from a specific laboratory preparation in the early 20th century to a key step in modern industrial polymer precursor synthesis. The 1933 work by Anderson and Short provided the first clear and verifiable method for its preparation, paving the way for its characterization and subsequent use in chemical research. While historically present in coal tar, its isolation from this source was hampered by the limitations of early separation technologies. Today, the significance of this compound is intrinsically linked to the production of high-performance polymers, demonstrating the enduring impact of foundational organic synthesis on materials science. This guide has provided a comprehensive overview of its discovery, historical synthesis, and physicochemical properties, offering a valuable technical resource for the scientific community.

References

- 1. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. gcwk.ac.in [gcwk.ac.in]

An In-depth Technical Guide to the Thermochemical Properties of 1,5-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,5-dimethylnaphthalene. The information is presented in a clear and structured format to facilitate its use in research, development, and scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermochemical parameters, and a visualization of the experimental workflow.

Core Thermochemical Data of this compound

The following tables summarize the key thermochemical and physical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ | --INVALID-LINK-- |

| Molar Mass | 156.22 g/mol | --INVALID-LINK-- |

| CAS Number | 571-61-9 | --INVALID-LINK-- |

| Melting Point | 81.5 °C (354.65 K) | --INVALID-LINK-- |

| Boiling Point | 265-266 °C (538.15-539.15 K) | --INVALID-LINK-- |

| Vapor Pressure | 0.0084 mmHg at 25 °C | --INVALID-LINK-- |

Table 2: Enthalpy and Entropy Data for this compound

| Parameter | Value (kJ/mol) | Temperature (K) | Method | Source |

| Enthalpy of Fusion (ΔfusH) | 20.0 | 355.2 | DSC | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔvapH) | 64.1 | 398 | GC | --INVALID-LINK-- |

| Standard Molar Entropy (S°) | Theoretically Calculated | 298.15 | DFT | --INVALID-LINK-- |

Note: A specific experimental value for the standard molar entropy of this compound was not found in the reviewed literature. However, theoretical calculations based on density functional theory (DFT) have been performed for dimethylnaphthalene isomers.

Table 3: Gas-Phase Heat Capacity (Cp,gas) of this compound at 1 bar

| Temperature (K) | Heat Capacity (J/mol·K) | Source |

| 50 | 41.6 | --INVALID-LINK-- |

| 100 | 71.9 | --INVALID-LINK-- |

| 150 | 101.1 | --INVALID-LINK-- |

| 200 | 130.4 | --INVALID-LINK-- |

| 273.15 | 174.3 | --INVALID-LINK-- |

| 298.15 | 189.3 | --INVALID-LINK-- |

| 300 | 190.4 | --INVALID-LINK-- |

| 400 | 246.7 | --INVALID-LINK-- |

| 500 | 294.6 | --INVALID-LINK-- |

| 600 | 333.7 | --INVALID-LINK-- |

| 700 | 365.1 | --INVALID-LINK-- |

| 800 | 390.1 | --INVALID-LINK-- |

| 900 | 410.1 | --INVALID-LINK-- |

| 1000 | 426.2 | --INVALID-LINK-- |

| 1100 | 439.4 | --INVALID-LINK-- |

| 1200 | 450.3 | --INVALID-LINK-- |

| 1300 | 459.4 | --INVALID-LINK-- |

| 1400 | 467.1 | --INVALID-LINK-- |

| 1500 | 473.6 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures for the determination of key thermochemical data for compounds like this compound are crucial for data accuracy and reproducibility. Below are descriptions of the methodologies for two fundamental experimental techniques.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Parr-type oxygen bomb calorimeter

-

High-precision digital thermometer

-

Pellet press

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Oxygen cylinder with pressure regulator

-

Analytical balance

Procedure:

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of high-purity this compound is prepared using a pellet press. The mass is recorded to a precision of at least 0.1 mg.

-

Bomb Assembly: The pellet is placed in the sample cup within the bomb. A measured length of fuse wire is attached to the electrodes, with the wire in contact with the sample pellet.

-

Bomb Charging: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with the stirrer and a high-precision thermometer.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period). Temperature readings are taken at regular intervals (e.g., every minute) for about 5 minutes.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Post-Ignition Monitoring: The temperature of the water is recorded at regular intervals as it rises, and then for a period after the maximum temperature has been reached to establish the post-fire cooling rate.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This value is then corrected for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire. The enthalpy of combustion at constant pressure (ΔHc) is then calculated from ΔUc using the relationship ΔH = ΔU + Δ(pV).

Determination of Vapor Pressure and Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and their enthalpies of sublimation.

Objective: To measure the vapor pressure of this compound as a function of temperature and to calculate its enthalpy of sublimation.

Apparatus:

-

Knudsen effusion cell (a small, sealed container with a very small orifice)

-

High-vacuum system

-

Thermogravimetric analyzer (TGA) or a microbalance

-

Temperature-controlled furnace or thermostat

-

Calibrated thermocouple

Procedure:

-

Sample Preparation: A small amount of crystalline this compound is placed in the Knudsen effusion cell.

-

Experimental Setup: The cell is placed in a high-vacuum chamber and suspended from a microbalance. The chamber is evacuated to a high vacuum (typically < 10-5 torr).

-

Isothermal Measurement: The cell is heated to a specific, constant temperature. The rate of mass loss of the sample due to effusion through the orifice is measured by the microbalance.

-

Temperature Variation: The temperature is varied in a stepwise manner, and the rate of mass loss is determined at each temperature.

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the effusing vapor

-

-

Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔHsub) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form: ln(P) = -ΔHsub/R * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub/R.

Visualizations

The following diagram illustrates the workflow for determining the standard enthalpy of formation of this compound.

Navigating the Environmental Profile of 1,5-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals